REACTION_CXSMILES
|
N#N.C([Li])CCC.C1(NC2CCCCC2)CCCCC1.[C:21]([O:24][CH2:25][CH3:26])(=[O:23])[CH3:22].Cl[C:28]([CH2:30][CH2:31][CH2:32][C:33]([O:35][CH3:36])=[O:34])=[O:29].C(O)(=O)C>O1CCCC1>[O:29]=[C:28]([CH2:30][CH2:31][CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH2:22][C:21]([O:24][CH2:25][CH3:26])=[O:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
2.05 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.05 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
Name
|
|
Quantity
|
2.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.91 mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)CCCC(=O)OC
|
Name
|
|
Quantity
|
2.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at -78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A five liter round bottom flask was fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
fitted with a septum into which
|
Type
|
CUSTOM
|
Details
|
was fitted between the addition funnel
|
Type
|
ADDITION
|
Details
|
To this was added 408 ml
|
Type
|
CUSTOM
|
Details
|
After equilibrating to -78° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour at -78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
after which the dry ice/acetone bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
ADDITION
|
Details
|
diluted with one liter Et2O
|
Type
|
FILTRATION
|
Details
|
the white inorganics filtered
|
Type
|
WASH
|
Details
|
The solids were washed well with ether
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washes were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between one liter ether and one liter water
|
Type
|
CUSTOM
|
Details
|
The ether was separated
|
Type
|
WASH
|
Details
|
washed in sequence 2x with 500 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 108.5 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OCC)CCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |